Marizomib (also known as Salinosporamide A, NPI-0052) is a naturally occurring, potent, and irreversible pan-proteasome inhibitor with a unique β-lactone-γ-lactam structure []. It was first isolated from the marine actinomycete Salinispora tropica []. Marizomib is classified as a second-generation proteasome inhibitor, exhibiting distinct pharmacological properties compared to the first-generation inhibitor, Bortezomib []. This distinction arises from its irreversible binding to the proteasome and its ability to inhibit all three catalytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) [, ]. Its unique properties and potent anti-tumor activity in preclinical studies have propelled Marizomib into clinical trials for various hematologic malignancies and solid tumors, including multiple myeloma [], lymphomas [], leukemias [], and glioblastoma [].
Related Compounds
Bortezomib
Compound Description: Bortezomib is a first-in-class, reversible proteasome inhibitor approved by the FDA for the treatment of relapsed and refractory multiple myeloma and mantle cell lymphoma. [] It primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome. []
Carfilzomib
Compound Description: Carfilzomib is a second-generation, irreversible proteasome inhibitor approved for treating multiple myeloma. [, ] Like Bortezomib, it primarily targets the CT-L activity of the proteasome. []
Relevance: Carfilzomib, alongside Bortezomib, serves as a benchmark for comparing Marizomib's efficacy and pharmacological profile. [] While both Carfilzomib and Marizomib bind irreversibly, Marizomib exhibits a broader spectrum of proteasome inhibition, effectively targeting all three subunits. [, , ] This pan-subunit inhibition potentially contributes to Marizomib's ability to overcome resistance mechanisms associated with Carfilzomib. [] Additionally, similar to Bortezomib, Carfilzomib's limited blood-brain barrier penetration contrasts with Marizomib's potential in treating glioblastoma. [, ]
Ixazomib
Compound Description: Ixazomib is an orally bioavailable proteasome inhibitor structurally related to Bortezomib, specifically designed to target the CT-L activity of the proteasome. []
Relevance: Ixazomib, primarily investigated for multiple myeloma, belongs to the same class of reversible proteasome inhibitors as Bortezomib, both primarily targeting the CT-L subunit. [] Similar to Bortezomib, Ixazomib's reversible binding mechanism distinguishes it from Marizomib's irreversible, pan-subunit inhibition. []
Oprozomib
Compound Description: Oprozomib is an orally bioavailable proteasome inhibitor designed as a next-generation alternative to Bortezomib, sharing its target specificity for the CT-L proteasome subunit. []
Relevance: Oprozomib, similar to Ixazomib, is a second-generation, reversible proteasome inhibitor designed for oral administration. [] Both drugs primarily inhibit the CT-L proteasome activity, contrasting with Marizomib's broader, irreversible pan-subunit inhibition profile. [] This distinction suggests potentially different mechanisms of action and resistance profiles between these compounds.
Delanzomib
Compound Description: Delanzomib is a proteasome inhibitor that primarily targets the CT-L activity of the proteasome, and has been investigated in clinical trials for multiple myeloma. []
Relevance: Delanzomib primarily inhibits the CT-L subunit, similar to Bortezomib, Carfilzomib, Ixazomib, and Oprozomib. [] This targeted inhibition contrasts with Marizomib's ability to effectively inhibit all three proteasome subunits, potentially giving it a broader spectrum of activity and a different resistance profile. []
Compound Description: NPI-0047 is a reversible analog of Marizomib, lacking the chlorine leaving group that confers irreversible binding to the proteasome. []
Relevance: NPI-0047 is structurally very similar to Marizomib, with the key difference being the absence of the chlorine atom, which makes NPI-0047 a reversible proteasome inhibitor. [] Comparative studies using NPI-0047 have been instrumental in elucidating the importance of irreversible binding for Marizomib's prolonged duration of action, greater cytotoxicity, and attenuated efflux from cells. []
Panobinostat
Compound Description: Panobinostat is a potent pan-histone deacetylase inhibitor (HDACi) that demonstrates a broader spectrum of inhibitory activity compared to the FDA-approved vorinostat. [] It inhibits all class I, II, and IV HDACs at clinically achievable concentrations. []
Relevance: Panobinostat is frequently investigated in combination with Marizomib in preclinical studies, particularly for hematological malignancies and glioblastoma. [, , , , , ] Studies consistently report synergistic anti-tumor activity when these two agents are combined. [, , , , ] This synergy is attributed to enhanced inhibition of the NFκB signaling pathways, increased induction of the unfolded protein response, and enhanced apoptosis. [, , , ]
Vorinostat
Compound Description: Vorinostat is an FDA-approved HDACi used in cancer treatment, although it displays a less potent and narrower spectrum of inhibitory activity compared to Panobinostat. []
Relevance: Vorinostat serves as a comparative HDACi to Panobinostat when investigating synergistic potential with Marizomib. [] Notably, while Panobinostat consistently exhibits synergy with Marizomib, combinations with Vorinostat do not demonstrate the same level of synergistic cytotoxicity. [] This difference highlights the importance of the specific HDACi used in combination with Marizomib.
Romidepsin
Compound Description: Romidepsin is a potent HDACi used in various cancer treatments, including cutaneous T-cell lymphoma and peripheral T-cell lymphoma. [, ]
Relevance: Similar to Panobinostat, Romidepsin exhibits strong synergy when combined with Marizomib in preclinical models of H3K27M-mutant DIPG. [, ] This synergistic effect is particularly relevant for exploring novel therapeutic options for this aggressive pediatric brain tumor.
Lenalidomide
Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma. []
Relevance: Lenalidomide, often included in combination therapies for multiple myeloma, has demonstrated synergistic anti-myeloma activity when combined with Marizomib. [] This synergy makes the combination a potential therapeutic strategy for treating relapsed and refractory multiple myeloma.
Compound Description: Pomalidomide, an IMiD similar to Lenalidomide, is approved by the FDA for treating relapsed and refractory multiple myeloma, particularly in patients who have received prior Lenalidomide and Bortezomib. [, ]
Relevance: Pomalidomide exhibits remarkable synergistic anti-myeloma activity when combined with Marizomib, demonstrating enhanced proteasome inhibition and efficacy in overcoming drug resistance. [, ] These findings support the clinical investigation of this combination for treating relapsed and refractory multiple myeloma.
Temozolomide (TMZ)
Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in standard chemotherapeutic regimens for glioblastoma. [, , ]
Relevance: TMZ represents the standard-of-care chemotherapy in glioblastoma treatment and is often used as a reference point when evaluating the efficacy of Marizomib. [, ] While preclinical studies have explored combinations of TMZ and Marizomib, a recent phase III clinical trial (EORTC 1709/CCTG CE.8) indicated that adding Marizomib to standard TMZ-based radiochemotherapy did not improve overall survival or progression-free survival in newly diagnosed glioblastoma patients. [, ]
Etoposide
Compound Description: Etoposide is a topoisomerase II inhibitor commonly used in chemotherapy regimens for various cancers. [, ]
Relevance: Etoposide has shown some synergistic effects when combined with Marizomib in preclinical models of H3K27M-mutant DIPG. [, ] While this combination holds promise for further investigation, the synergy is not as robust as that observed with HDACi like Panobinostat and Romidepsin.
AZD5582
Compound Description: AZD5582 is a potent and selective small-molecule inhibitor of apoptosis proteins (IAPs), particularly targeting XIAP, cIAP1, and cIAP2. []
Relevance: AZD5582, by inhibiting IAPs, enhances the anti-proliferative activity of Marizomib in patient-derived GBM spheres. [] This synergistic interaction highlights a potential therapeutic strategy to enhance Marizomib's efficacy in glioblastoma.
LCL161
Compound Description: LCL161 is a small-molecule inhibitor of IAPs, exhibiting a similar mechanism of action to AZD5582 by targeting XIAP, cIAP1, and cIAP2. []
Relevance: Similar to AZD5582, LCL161 potentiates the anti-proliferative activity of Marizomib in patient-derived GBM spheres, making the combination a potential therapeutic strategy for glioblastoma treatment. []
N-acetyl cysteine (NAC)
Compound Description: N-acetyl cysteine (NAC) is a precursor to glutathione, a potent antioxidant, and is often used to mitigate oxidative stress. [, ]
Relevance: NAC effectively blocks Marizomib-induced free radical production and apoptosis in glioblastoma cell lines, highlighting the role of reactive oxygen species in Marizomib's mechanism of action. [, ] Notably, NAC's protective effect appears independent of its impact on glutathione levels, suggesting alternative mechanisms of action are involved. []
Source and Classification
Marizomib is classified as a proteasome inhibitor and belongs to the family of compounds known as salinosporamides. It is produced by the marine bacteria Salinispora tropica and Salinispora arenicola, which are found in ocean sediments. The compound was first isolated in 2003 and has since been studied for its anticancer properties. Marizomib entered phase I clinical trials for multiple myeloma shortly after its discovery, reflecting its potential therapeutic applications .
Synthesis Analysis
The synthesis of Marizomib can be approached through various methods:
Natural Product Isolation: Initially isolated from marine bacteria through cytotoxicity-guided fractionation.
Total Synthesis: The first total synthesis was reported by Rajender Reddy Leleti and E.J. Corey, which involved complex stereoselective steps to construct the bicyclic core structure .
Semi-synthesis: Modifications of naturally occurring precursors have also been employed to enhance yields or alter biological activity.
The total synthesis routes typically involve multiple reaction steps, including the formation of key intermediates through cyclization and functional group transformations .
Molecular Structure Analysis
Marizomib features a unique bicyclic core composed of a γ-lactam and β-lactone structure. The molecular formula is C15H17ClN2O4, with a molecular weight of approximately 320.76 g/mol. The compound's structure includes:
A chloroethyl group at the C-2 position.
A methyl group at the C-3 position.
A cyclohex-2-enylcarbinol substituent at the C-4 position.
These substituents are crucial for its interaction with the proteasome's active site .
Chemical Reactions Analysis
Marizomib undergoes several chemical reactions primarily related to its role as a proteasome inhibitor:
Covalent Modification: It irreversibly modifies the active site threonine residues in the 20S proteasome.
Acylation Reaction: The β-lactone moiety acylates the catalytic threonine (Thr1O γ), leading to permanent inhibition of proteasomal activity .
Biosynthetic Pathways: Studies suggest that Marizomib originates from a hybrid polyketide synthase-nonribosomal peptide synthetase pathway involving acetyl-CoA and butyrate-derived precursors .
Mechanism of Action
Marizomib acts primarily by inhibiting proteasome activity:
It binds covalently to the active site of the 20S proteasome, leading to sustained inhibition of proteolytic activity.
This inhibition results in the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately triggering apoptosis in cancer cells.
Studies indicate that Marizomib exhibits stronger inhibition of trypsin-like activity compared to other proteasome inhibitors like bortezomib .
Physical and Chemical Properties Analysis
Marizomib possesses several notable physical and chemical properties:
Appearance: Typically appears as a pale yellow solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Stability: Stability can vary based on environmental conditions; it is sensitive to light and moisture.
The compound’s IC50 values indicate potent cytotoxicity against various cancer cell lines; for instance, it demonstrates an IC50 value of approximately 11 ng/mL against HCT-116 human colon carcinoma cells .
Applications
Marizomib has significant scientific applications, particularly in oncology:
Cancer Therapy: Currently being investigated for its efficacy against multiple myeloma and glioblastoma multiforme.
Research Tool: Used in studies to elucidate mechanisms of proteasome inhibition and apoptosis pathways.
Drug Development: Formulations incorporating Marizomib are being explored for enhanced delivery systems targeting specific cancer types .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lodoxamide Tromethamine is the tromethamide salt form of lodoxamide, a synthetic mast cell stabilizing compound with anti-inflammatory activity. Upon administration to the eye, lodoxamide tromethamide inhibits type I immediate hypersensitivity reaction by preventing the antigen-stimulated calcium influx into mast cells, thereby inhibiting release of histamine. Lodoxamide tromethamide also prevents the release of slow-reacting substances of anaphylaxis (SRS-A) and inhibits eosinophil chemotaxis. See also: Lodoxamide (has active moiety).
Lodoxamide is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid. Lodoxamide is a mast-cell stabilizer for topical administration into the eye. Mast-cell stabilizers, first one approved being cromolyn sodium, are used in treatment of ocular hypersensitivity reactions such as vernal conjunctivitis. These conditions often require treatment with anti-inflammatory medications such as ophthalmic NSAIDs or topical steroids which may cause systemic or toxic effects long-term. Although less effective than topical steroids at decreasing inflammation, mast-cell stabilizers offer another treatment option and exhibit minimal adverse effects. Lodoxamide is marketed under the brand name Alomide by Alcon. Lodoxamide is a Mast Cell Stabilizer. The physiologic effect of lodoxamide is by means of Decreased Histamine Release. Lodoxamide is a synthetic mast cell stabilizing compound with anti-inflammatory activity. Lodoxamide appears to inhibit the antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting mast cell degranulation and the release of histamine, leukotrienes, and other substances that cause hypersensitivity reactions. Lodoxamide also inhibits eosinophil chemotaxis. When applied topically to the eye, this drug prevents the symptoms associated with keratitis or conjunctivitis. See also: Lodoxamide Tromethamine (has salt form).